

Application Notes and Protocols for In-Vitro Assay Development of Voxilaprevir

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Compound of Interest

Compound Name: *Voxilaprevir*

Cat. No.: *B611707*

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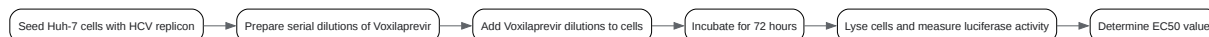
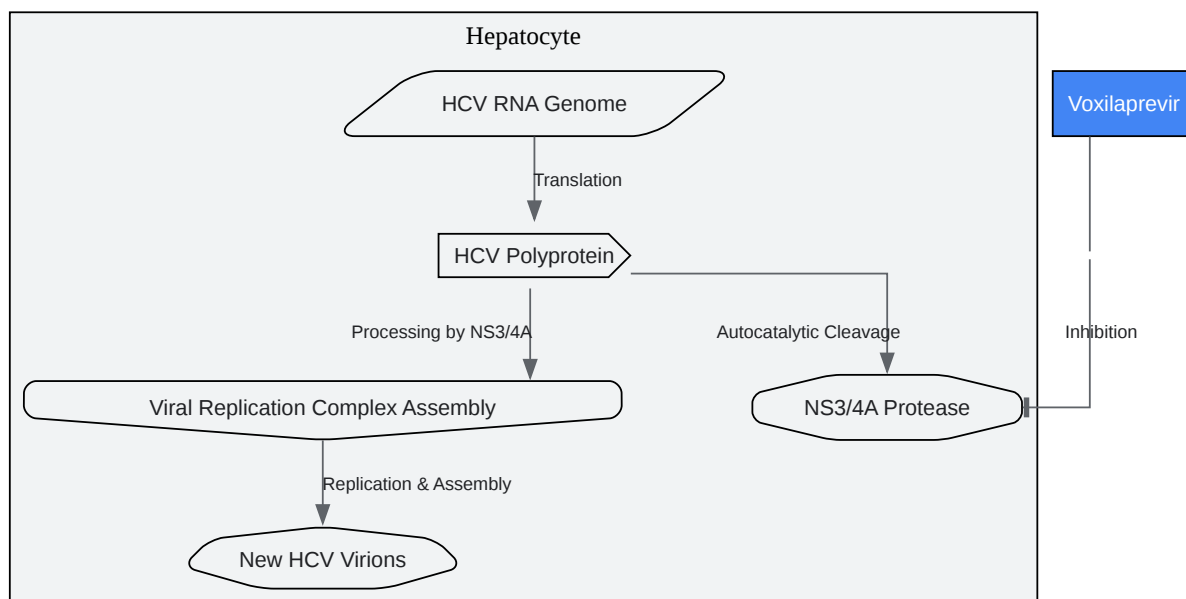
For Researchers, Scientists, and Drug Development Professionals

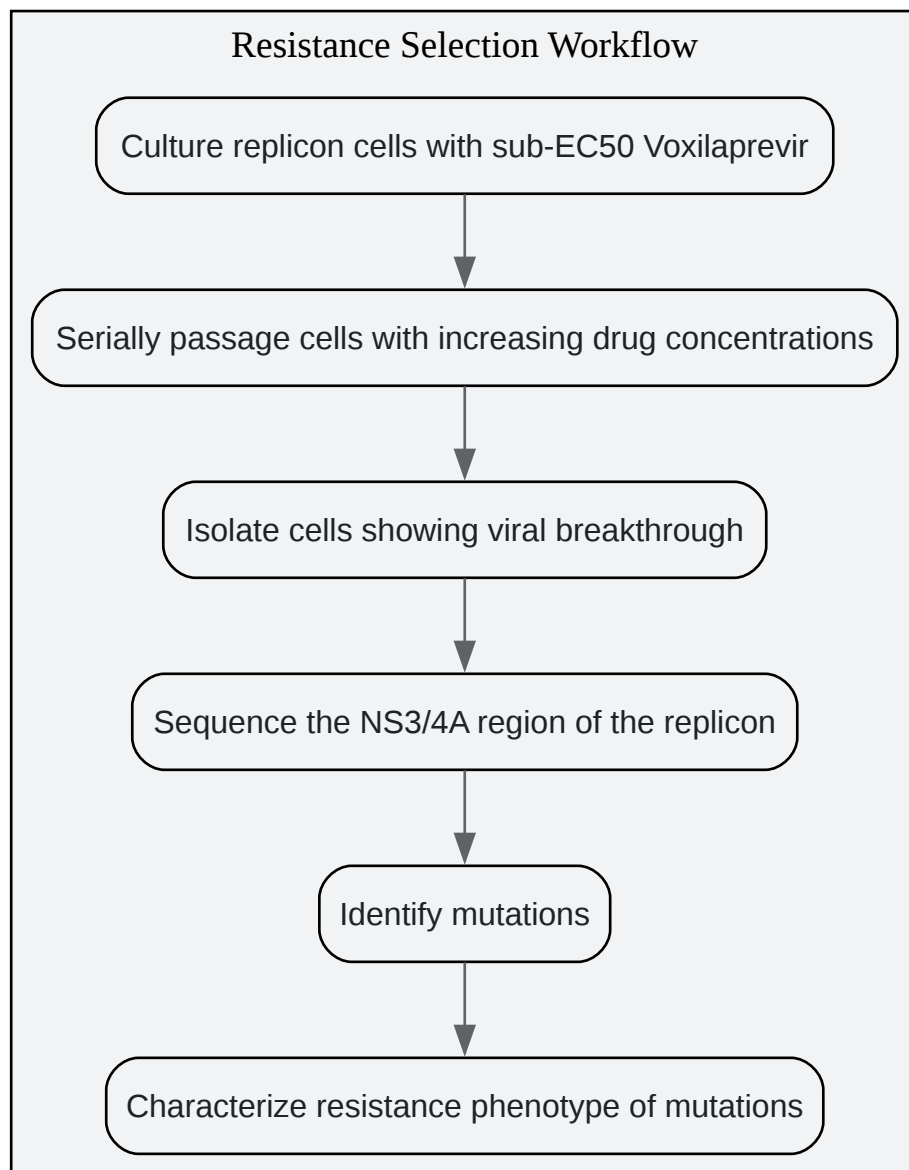
Introduction

Voxilaprevir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1] The NS3/4A protease is essential for viral replication, making it a critical target for antiviral therapy.[2] **Voxilaprevir** is a direct-acting antiviral (DAA) used in combination therapies to treat chronic HCV infection.[1] These application notes provide detailed protocols for the in-vitro characterization of **Voxilaprevir**, including its antiviral potency, mechanism of action, and potential for resistance development. The assays described are fundamental for preclinical drug development and for monitoring the efficacy of **Voxilaprevir** against various HCV genotypes and resistance-associated substitutions (RASs).

Mechanism of Action

Voxilaprevir functions by binding to the active site of the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein into mature, functional proteins. This inhibition of polyprotein processing ultimately halts viral replication.





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References

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- 2. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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